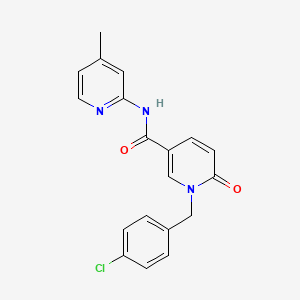

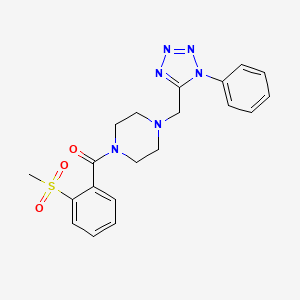

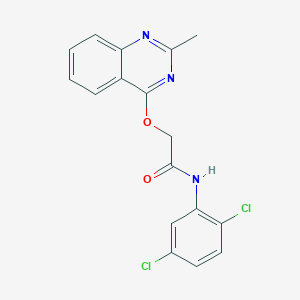

2-(5-((4-氟苄基)氧基)-2-甲基-4-氧代吡啶-1(4H)-基)-N-(4-(三氟甲基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, starting from basic chemical building blocks. In the case of the sigma-1 receptor modulators, the synthesis began with an asymmetric Michael addition, which is a type of nucleophilic addition involving a carbon-carbon double bond and a nucleophile. The starting materials included 2-nitroprop-1-enylbenzene and diethyl malonate. The process led to the formation of diastereoisomers, which were then separated chromatographically. The final compounds were obtained by reductive cyclisation of the diastereoisomers into enantiomers of 5-methyl-4-phenylpyrrolidin-2-one, followed by the addition of an acetamide group to the heterocyclic nitrogen .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their biological activity. The sigma-1 receptor modulators mentioned in the study are enantiomers, which means they are molecules that are mirror images of each other. The configuration at the chiral centers, particularly the C-4 in the 2-pyrrolidone ring, was found to be significant for the activity of the compounds as positive allosteric modulators of the sigma-1 receptor. The R-configuration at this center was more effective, indicating the importance of stereochemistry in the design of such modulators .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the sigma-1 receptor modulators include the Michael addition, chromatographic separation, reductive cyclisation, and the attachment of an acetamide group. These reactions are typical in the synthesis of complex organic molecules, where precision and control over the reaction conditions are essential to achieve the desired stereochemistry and purity of the final product .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. The NMR, IR, mass spectrum, and elemental analyses are standard methods used to confirm the structure of synthesized compounds. In the case of the N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides, these analytical techniques were used to confirm the chemical structures of the synthesized compounds. The herbicidal activity of these compounds was then evaluated in a greenhouse setting, with several compounds showing promising activity against dicotyledonous weeds .

科学研究应用

氟有机化合物的电合成

对氟有机化合物的电合成的研究导致了多烷基苄基乙酰胺作为副产物的开发。该研究强调了通过电化学氧化产生氟化化合物的潜力,表明了一条合成指定乙酰胺衍生物以用于各种应用(包括药物化学和材料科学)的途径 (Bensadat 等,1980)。

PET成像放射性示踪剂

已经开发出两种用于缺血性大脑中转运蛋白(18 kDa)正电子发射断层扫描(PET)成像的新型放射性示踪剂。这些源自指定乙酰胺的放射性示踪剂表现出高的体外结合亲和力和改善的体内稳定性,展示了该化合物在神经炎症模型中的效用及其在诊断成像中的潜力 (Fujinaga 等,2018)。

氟化剂

乙酰胺衍生物已被探索作为一种位点选择性亲电氟化剂。这项研究为其在氟化有机分子的合成中应用开辟了道路,这对于开发药物和农用化学品至关重要 (Banks 等,1996)。

Src激酶抑制和抗癌活性

对噻唑基N-苄基取代的乙酰胺衍生物(包括与指定乙酰胺相关的化合物)的研究显示出显着的Src激酶抑制和抗癌活性。这些发现强调了该化合物在癌症研究和治疗开发中的相关性 (Fallah-Tafti 等,2011)。

配体-蛋白质相互作用和光伏效率

对生物活性苯并噻唑啉酮乙酰胺类似物的研究包括量子力学研究和配体-蛋白质相互作用,表明该化合物在为染料敏化太阳能电池(DSSC)开发新材料方面的潜力。这些研究表明该化合物在可再生能源研究中的效用 (Mary 等,2020)。

抗肺癌活性

与所讨论的乙酰胺相关的 novel 氟化苯并[b]吡喃化合物显示出有希望的抗肺癌活性。这项研究表明乙酰胺衍生物在开发新的抗癌药物中具有潜在作用 (Hammam 等,2005)。

属性

IUPAC Name |

2-[5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F4N2O3/c1-14-10-19(29)20(31-13-15-2-6-17(23)7-3-15)11-28(14)12-21(30)27-18-8-4-16(5-9-18)22(24,25)26/h2-11H,12-13H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCJFVAHSKXJIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1CC(=O)NC2=CC=C(C=C2)C(F)(F)F)OCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F4N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidine-1,3-dicarboxamide](/img/structure/B3007962.png)

![N-(2-ethoxyphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3007965.png)

![N-[4-(1-{[(3-methylbutyl)amino]carbonyl}cyclopropyl)phenyl]thiophene-2-carboxamide](/img/structure/B3007966.png)

![(3-Chlorophenyl)-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3007972.png)

![2-{[2-(4-Phenylpiperazino)-1,3-thiazol-5-yl]methylene}malononitrile](/img/structure/B3007975.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B3007979.png)